3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride
Description
3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a quinoline derivative characterized by a 4-ethylbenzoyl group at position 3, a methoxy group at position 6, and a 4-methylpiperazine substituent at position 4 of the quinoline core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
(4-ethylphenyl)-[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2.ClH/c1-4-17-5-7-18(8-6-17)24(28)21-16-25-22-10-9-19(29-3)15-20(22)23(21)27-13-11-26(2)12-14-27;/h5-10,15-16H,4,11-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRLZCCGEVMVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation, using ethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methylpiperazine under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylbenzoyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The piperazine moiety can enhance binding affinity to biological targets, while the methoxy and ethylbenzoyl groups can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline
- Structure : Chloro at position 6, 4-methylpiperazine at position 2, and piperidine at position 3.
- Key Differences : Lacks the 4-ethylbenzoyl and methoxy groups, which may reduce lipophilicity compared to the target compound.
- Applications : Used in research for its modular substituents, enabling studies on structure-activity relationships (SAR) in kinase inhibition .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Amino at position 4, 4-chlorophenyl at position 2, and 4-methoxyphenyl at position 3.
- Key Differences: Absence of the 4-methylpiperazine group and ethylbenzoyl substituent.
- Physical Properties: Melting point 223–225°C (ethanol); characterized by IR and NMR spectroscopy .
4-(1-Piperazinylmethyl)quinoline Hydrochloride
- Structure : Piperazinylmethyl group at position 4.
- Key Differences : The methylpiperazine is attached via a methylene linker, altering spatial orientation compared to the target compound’s direct piperazine substitution. This may impact pharmacokinetic properties such as metabolic stability .
Physicochemical and Pharmacological Comparison
Key Observations:
Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to free-base analogues like compound 4k .
Biological Activity: Piperazine-containing quinolines (e.g., target compound and 4-(1-piperazinylmethyl)quinoline hydrochloride) are frequently explored for CNS targets due to their amine-related receptor interactions .
Research Implications
The target compound’s unique substituent profile distinguishes it from related quinolines in the following areas:
- Chemical Probes : Its modular structure allows for derivatization to explore new biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
